8-Hexyl-8-pentylhexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hexyl-8-pentylhexadecane is a hydrocarbon compound with the molecular formula C27H56. It is a branched alkane, characterized by its long carbon chain and the presence of hexyl and pentyl groups attached to the hexadecane backbone. This compound is known for its high molecular weight and low polarity, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 8-Hexyl-8-pentylhexadecane typically involves the alkylation of hexadecane with hexyl and pentyl halides under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
8-Hexyl-8-pentylhexadecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, often using catalysts such as palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur, where the hexyl or pentyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
8-Hexyl-8-pentylhexadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons and their interactions with various reagents.
Biology: Its low polarity and high molecular weight make it useful in studying lipid interactions and membrane dynamics.
Medicine: Research into its potential as a drug delivery vehicle due to its hydrophobic nature is ongoing.
Industry: It is used in the formulation of lubricants and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 8-Hexyl-8-pentylhexadecane primarily involves its interactions with other molecules through van der Waals forces. Its long carbon chain allows it to interact with lipid bilayers, making it a potential candidate for studying membrane fluidity and permeability. The molecular targets and pathways involved are largely related to its hydrophobic interactions with other nonpolar molecules .
Comparison with Similar Compounds
8-Hexyl-8-pentylhexadecane can be compared with other long-chain alkanes such as:
Hexadecane: A straight-chain alkane with similar properties but lacks the branching seen in this compound.
Octadecane: Another long-chain alkane with a slightly higher molecular weight and different physical properties.
2,2,4-Trimethylpentane: A branched alkane with a shorter carbon chain and different chemical behavior. The uniqueness of this compound lies in its specific branching pattern, which influences its physical and chemical properties
Properties
CAS No. |
55282-29-6 |
---|---|
Molecular Formula |
C27H56 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
8-hexyl-8-pentylhexadecane |
InChI |
InChI=1S/C27H56/c1-5-9-13-16-18-22-26-27(23-19-12-8-4,24-20-15-11-7-3)25-21-17-14-10-6-2/h5-26H2,1-4H3 |
InChI Key |
RZBHZICXTQDTLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCC)(CCCCCC)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.